molecular formula C17H16F5N7O B1139116 (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one

Cat. No.: B1139116
M. Wt: 429.3 g/mol
InChI Key: LIPWZZYFIVYJSI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the regulation of glucose metabolism. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of type 2 diabetes .

Scientific Research Applications

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and enzyme activity.

    Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.

    Industry: Utilized in the development of new pharmaceuticals and biochemical assays

Mechanism of Action

PK 44 phosphate works by inhibiting the action of dipeptidyl peptidase IV (DPP-IV), a protein kinase . Protein kinases are enzymes that add a phosphate group to a protein, modulating its function .

Future Directions

PK 44 phosphate is currently in the preclinical development stage . It has been found to improve glucose tolerance in a mouse oral glucose tolerance assay , suggesting potential for future use in treating type 2 diabetes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one is synthesized through a multi-step process involving the reaction of various chemical intermediatesThe final step involves the phosphorylation of the compound to form this compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PK 44 Phosphate

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one is unique due to its high selectivity for DPP-IV over other related enzymes such as DPP-8 and DPP-9. This selectivity reduces the potential for off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, indicating its potential as a novel therapeutic agent .

Properties

IUPAC Name

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F5N7O/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22/h1-2,8H,3-7,23H2,(H,24,26)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPWZZYFIVYJSI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F5N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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